

An In-depth Technical Guide to 3-Amino-2-bromobenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-2-bromobenzoic acid

Cat. No.: B108346

[Get Quote](#)

CAS Number: 168899-61-4

This technical guide provides a comprehensive overview of **3-Amino-2-bromobenzoic acid**, a halogenated aromatic amino acid. The document is intended for researchers, scientists, and professionals in drug development, detailing its chemical properties, a representative synthesis protocol, analytical characterization methods, and its application as a versatile building block in medicinal chemistry.

Core Chemical and Physical Data

3-Amino-2-bromobenzoic acid is a solid organic compound that serves as a valuable intermediate in organic synthesis. Its key properties are summarized below.

Table 1: Physicochemical Properties of 3-Amino-2-bromobenzoic acid

Property	Value	Reference(s)
CAS Number	168899-61-4	
Molecular Formula	C ₇ H ₆ BrNO ₂	[1]
Molecular Weight	216.03 g/mol	[1]
Appearance	Solid	
Melting Point	153-158 °C	
Purity	Typically ≥95%	[1]
InChI Key	PAGROCHVTXMVTP- UHFFFAOYSA-N	
SMILES	Nc1cccc(C(O)=O)c1Br	

Table 2: Safety and Hazard Information

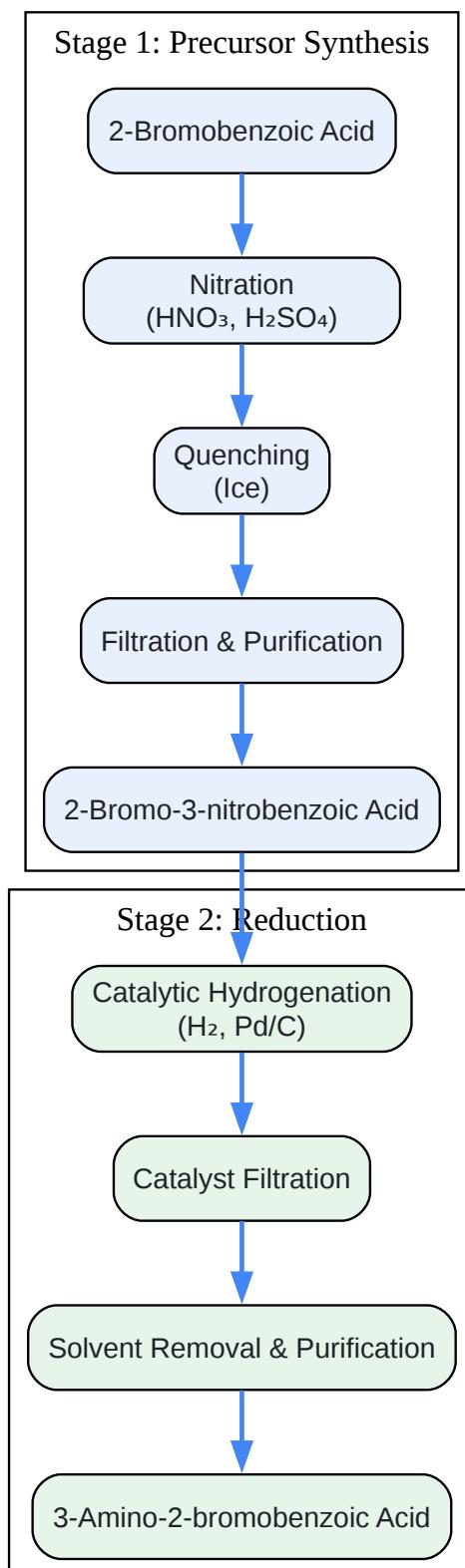
Hazard Category	GHS Classification	Reference(s)
Pictogram	GHS06 (Skull and Crossbones)	
Signal Word	Danger	
Hazard Statement	H301: Toxic if swallowed	
Precautionary Statement	P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor	
Hazard Class	Acute Toxicity 3 (Oral)	
Storage Class	6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects	

Experimental Protocols

While specific, peer-reviewed synthesis protocols for **3-Amino-2-bromobenzoic acid** are not extensively documented in readily available literature, a plausible and representative synthetic route can be proposed based on standard organic chemistry transformations and methods reported for analogous compounds. A common strategy for the synthesis of aromatic amines is the reduction of the corresponding nitro compound.

Representative Synthesis of **3-Amino-2-bromobenzoic acid**

The proposed synthesis involves two main stages: the nitration of 2-bromobenzoic acid to form 2-bromo-3-nitrobenzoic acid, followed by the reduction of the nitro group to an amine.


Stage 1: Synthesis of 2-bromo-3-nitrobenzoic acid (Precursor)

- **Reaction Setup:** In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, place 2-bromobenzoic acid. Cool the flask in an ice bath to 0-5 °C.
- **Nitration:** Slowly add concentrated sulfuric acid to the cooled 2-bromobenzoic acid with stirring. Once a homogenous solution is achieved, add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at a low temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, carefully pour the reaction mixture onto crushed ice. The solid precipitate, 2-bromo-3-nitrobenzoic acid, is then collected by vacuum filtration.
- **Purification:** Wash the crude product with cold water to remove residual acid. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Stage 2: Reduction to **3-Amino-2-bromobenzoic acid**

- **Reaction Setup:** Dissolve the synthesized 2-bromo-3-nitrobenzoic acid in a suitable solvent such as ethanol or acetic acid in a hydrogenation vessel.

- Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.
- Hydrogenation: The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
- Reaction Monitoring: The reaction progress is monitored by TLC or by observing the cessation of hydrogen uptake.
- Work-up and Purification: Once the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The solvent is then removed under reduced pressure to yield the crude **3-Amino-2-bromobenzoic acid**. The product can be purified by recrystallization.

[Click to download full resolution via product page](#)

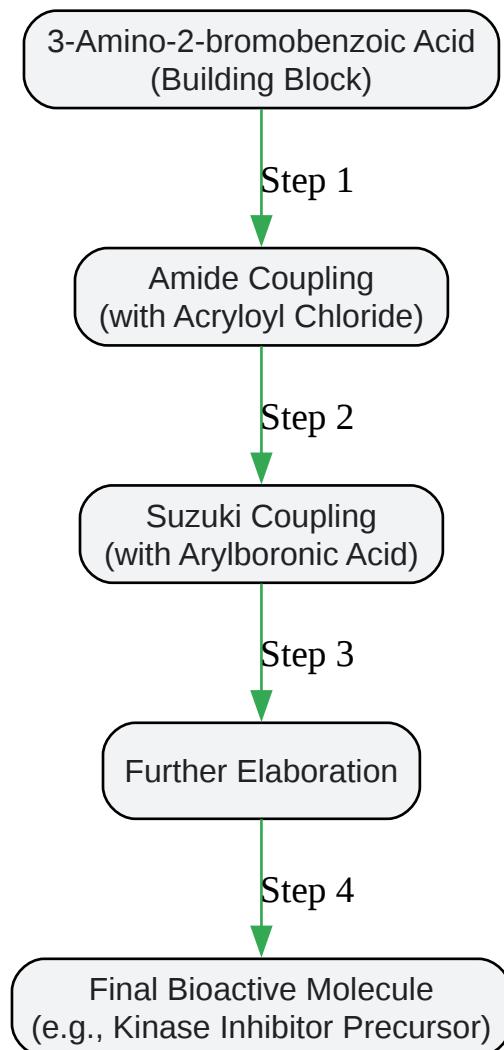
A representative workflow for the synthesis of **3-Amino-2-bromobenzoic acid**.

Analytical and Spectroscopic Characterization

Definitive spectroscopic data for **3-Amino-2-bromobenzoic acid** is not widely published. However, based on its structure, the following characteristics would be expected.

Table 3: Expected Spectroscopic Data

Technique	Expected Characteristics
¹ H NMR	Aromatic protons would appear in the range of δ 6.5-8.0 ppm. The protons of the amino group (-NH ₂) and the carboxylic acid (-COOH) would appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.
¹³ C NMR	Aromatic carbons would be observed between δ 110-150 ppm. The carbonyl carbon of the carboxylic acid would be significantly downfield, typically $> \delta$ 165 ppm.
IR Spectroscopy	Characteristic peaks would include a broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm ⁻¹), N-H stretches from the amine (approx. 3300-3500 cm ⁻¹), a C=O stretch from the carbonyl group (approx. 1700 cm ⁻¹), and C-Br stretch in the fingerprint region (typically below 700 cm ⁻¹).
Mass Spectrometry	The molecular ion peak [M] ⁺ would be expected at m/z 215 and 217 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom due to its two major isotopes (⁷⁹ Br and ⁸¹ Br).


Applications in Research and Drug Development

3-Amino-2-bromobenzoic acid is a valuable building block in medicinal chemistry and organic synthesis. Its utility stems from the presence of three distinct functional groups: the carboxylic

acid, the primary amine, and the bromine atom, each allowing for a diverse range of chemical transformations.

- Peptide Synthesis: The amino acid structure allows for its incorporation into peptide chains or as a starting point for peptidomimetic design.
- Scaffold for Heterocyclic Synthesis: The amine and carboxylic acid groups can be used to construct a variety of heterocyclic ring systems, which are common motifs in drug molecules.
- Cross-Coupling Reactions: The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of various substituents to the aromatic ring and the construction of complex molecular architectures.

While this specific isomer is not extensively cited in the context of a particular signaling pathway, related aminobromobenzoic acids are key components in the synthesis of targeted therapeutics. For instance, the general scaffold is used in the development of selective covalent inhibitors for Janus Kinase 3 (JAK3), a crucial target in autoimmune diseases. The aminobenzoic acid core is elaborated to include an electrophilic "warhead" that can form a covalent bond with a specific cysteine residue in the kinase's active site.

[Click to download full resolution via product page](#)

Logical workflow for the use of an aminobromobenzoic acid as a building block.

In summary, **3-Amino-2-bromobenzoic acid**, with the CAS number 168899-61-4, is a valuable chemical intermediate with significant potential in the synthesis of complex organic molecules for pharmaceutical and materials science applications. While detailed experimental and spectroscopic data are not abundant in public literature, its structural features suggest clear pathways for its synthesis and characterization, and its utility as a synthetic building block is evident from research on analogous compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-amino-2-bromobenzoic acid [stenutz.eu]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Amino-2-bromobenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b108346#3-amino-2-bromobenzoic-acid-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com